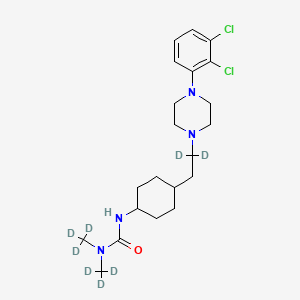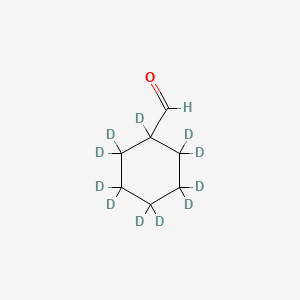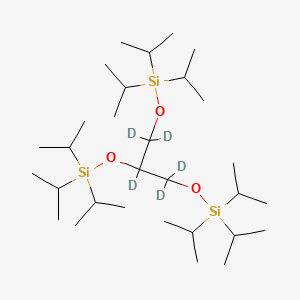
1,2,3-O-Tris(triisopropyl) Glycerol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated compound used primarily in scientific research. It is a derivative of glycerol, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical and research applications. The molecular formula of this compound is C30H63D5O3Si3, and it has a molecular weight of 566.15 .
Vorbereitungsmethoden
The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 involves the protection of the hydroxyl groups of glycerol followed by the introduction of deuterium. The synthetic route typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glycerol are protected using triisopropylsilyl chloride in the presence of a base such as imidazole.
Deuteration: The protected glycerol is then subjected to deuteration using deuterium oxide (D2O) or other deuterating agents.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Analyse Chemischer Reaktionen
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original alcohol form.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3-O-Tris(triisopropyl) Glycerol-d5 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in the compound make it useful as an internal standard in NMR spectroscopy.
Metabolic Studies: It is used in metabolic research to trace the pathways of glycerol metabolism.
Proteomics: The compound is used in proteomics research to study protein structures and interactions.
Environmental Analysis: It serves as a standard for detecting environmental pollutants in air, water, soil, and food
Wirkmechanismus
The mechanism of action of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 is primarily related to its role as a tracer in analytical techniques. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding metabolic pathways, protein interactions, and environmental processes.
Vergleich Mit ähnlichen Verbindungen
1,2,3-O-Tris(triisopropyl) Glycerol-d5 can be compared with other deuterated glycerol derivatives such as:
1,2,3-O-Tris(triisopropyl) Glycerol: The non-deuterated version of the compound, which lacks the deuterium atoms.
1,2,3-O-Tris(trimethylsilyl) Glycerol-d5: A similar compound where the triisopropyl groups are replaced with trimethylsilyl groups.
The uniqueness of this compound lies in its specific deuteration pattern and the presence of triisopropyl groups, which provide distinct chemical and physical properties useful in various research applications .
Eigenschaften
Molekularformel |
C30H68O3Si3 |
|---|---|
Molekulargewicht |
566.1 g/mol |
IUPAC-Name |
[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D |
InChI-Schlüssel |
DTDBKBUDBOGWQC-LBOKBOHPSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



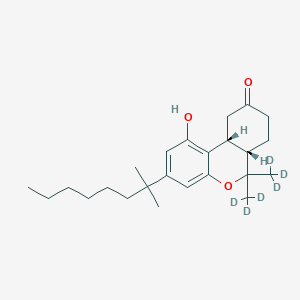
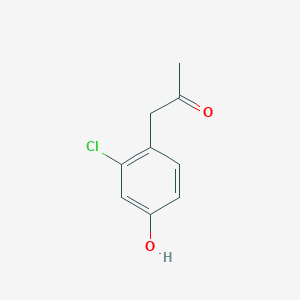
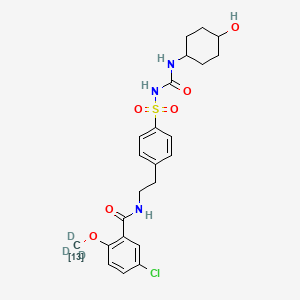
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
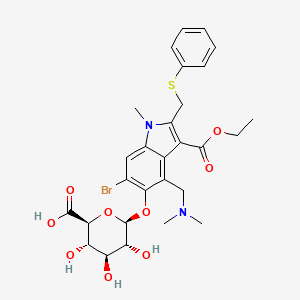
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)

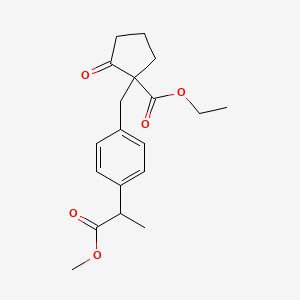
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
